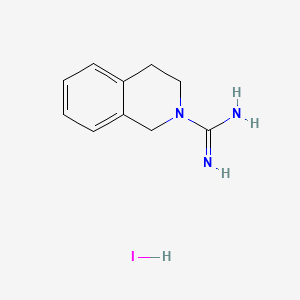

Debrisoquin hydroiodide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.HI/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDNBVFWOCFLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Debrisoquine Hydroiodide: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debrisoquine (B72478) is a potent adrenergic neuron-blocking agent historically used as an antihypertensive drug. Its complex mechanism of action involves several key steps within the sympathetic nervous system, primarily targeting the lifecycle of the neurotransmitter norepinephrine (B1679862). Furthermore, its metabolism is a classic example of pharmacogenetic variability, serving as a probe for the activity of the cytochrome P450 enzyme CYP2D6. This technical guide provides an in-depth exploration of the molecular mechanisms of debrisoquine, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Adrenergic Neuron Blockade

Debrisoquine exerts its antihypertensive effects by acting as a sympatholytic agent, specifically by blocking the function of postganglionic adrenergic neurons.[1] Unlike receptor antagonists, debrisoquine's action is presynaptic, interfering with the storage and release of norepinephrine (NE).[1]

The primary steps in its mechanism are:

-

Uptake into the Presynaptic Neuron: Debrisoquine is a substrate for the Norepinephrine Transporter (NET), a protein on the presynaptic neuronal membrane responsible for the reuptake of norepinephrine from the synaptic cleft. This active transport process concentrates debrisoquine within the adrenergic neuron.

-

Vesicular Sequestration: Once inside the neuron, debrisoquine is recognized and transported into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2).

-

Displacement and Depletion of Norepinephrine: Debrisoquine accumulates in the synaptic vesicles, where it displaces norepinephrine from its storage sites.[1] This leads to a gradual depletion of norepinephrine stores within the nerve terminal.[1]

-

Inhibition of Norepinephrine Release: Upon the arrival of an action potential, the release of norepinephrine is significantly reduced due to both the depleted stores and the direct inhibitory effect of debrisoquine on the release process.[1]

This cascade of events leads to a reduction in the amount of norepinephrine available to act on postsynaptic adrenergic receptors, resulting in decreased sympathetic tone, reduced peripheral vascular resistance, and a lowering of blood pressure.[1]

Pharmacokinetics and Metabolism

Hepatic Uptake and Metabolism

Debrisoquine is a canonical substrate for the polymorphic cytochrome P450 enzyme CYP2D6, which is responsible for its hydroxylation to 4-hydroxydebrisoquine.[1] This metabolic pathway is the primary route of elimination for the drug. The activity of CYP2D6 varies significantly among individuals due to genetic polymorphisms, leading to distinct metabolizer phenotypes: poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[2] This variation has profound implications for the drug's efficacy and safety.

Before metabolism by CYP2D6 in hepatocytes, debrisoquine, which is positively charged at physiological pH, is transported into these cells by the organic cation transporter 1 (OCT1).[3]

Quantitative Data

Transporter Interactions

| Parameter | Value | Transporter | Experimental System |

| KM | 5.9 ± 1.5 µM | OCT1 | HEK293 cells overexpressing OCT1 |

| Vmax | 41.9 ± 4.5 pmol/min/mg protein | OCT1 | HEK293 cells overexpressing OCT1 |

| IC50 | 6.2 ± 0.8 µM | OCT1 | Inhibition of MPP+ uptake in HEK293 cells |

Table 1: Kinetic and Inhibitory Parameters of Debrisoquine for the Organic Cation Transporter 1 (OCT1). Data sourced from[3].

Pharmacokinetics in Different CYP2D6 Phenotypes

The pharmacokinetics of debrisoquine are heavily dependent on the CYP2D6 genotype. Poor metabolizers exhibit significantly higher plasma concentrations and lower urinary excretion of the 4-hydroxy metabolite compared to extensive and ultrarapid metabolizers.

| CYP2D6 Genotype (Number of Active Genes) | Mean AUC(0-8h) Ratio (Debrisoquine) | Mean AUC(0-8h) Ratio (4-Hydroxydebrisoquine) |

| Poor Metabolizer (0) | 22 | 1 |

| Heterozygous Extensive (1) | 22 | 7 |

| Homozygous Extensive (2) | 7 | 19 |

| Ultrarapid Metabolizer (3/4) | 6 | 28 |

| Ultrarapid Metabolizer (13) | 1 | 17 |

Table 2: Relative Area Under the Curve (AUC) for Debrisoquine and its Metabolite in Individuals with Different CYP2D6 Genotypes. Data are presented as ratios relative to the lowest observed values. Sourced from[2].

Clinical Efficacy: Antihypertensive Effects

Clinical studies have demonstrated a significant correlation between the plasma concentration of debrisoquine and its hypotensive effect.[4] The reduction in standing diastolic blood pressure is strongly correlated with the pre-dose plasma concentration of the parent drug.[4]

| Parameter | Correlation Coefficient (rs) with Change in Standing Diastolic Blood Pressure |

| Daily Dose | -0.52 |

| Pre-dose Plasma Concentration | -0.85 |

| Mean Daily Urinary Recovery | -0.80 |

Table 3: Correlation of Debrisoquine Dose and Pharmacokinetic Parameters with Hypotensive Response in Hypertensive Patients. Data sourced from[4].

Experimental Protocols

Protocol for Norepinephrine Uptake Inhibition Assay in Synaptosomes

This protocol describes a method to assess the inhibitory potential of debrisoquine on the norepinephrine transporter (NET) using isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., hypothalamus or cortex)

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]-Norepinephrine (radioligand)

-

Debrisoquine hydroiodide solutions of varying concentrations

-

Desipramine (as a positive control for NET inhibition)

-

Glass fiber filters

-

Scintillation fluid and vials

-

Homogenizer, centrifuges, water bath, cell harvester, scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in fresh KRH buffer.

-

-

Uptake Assay:

-

In assay tubes, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of debrisoquine or control vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-Norepinephrine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (with internalized radioligand) from the incubation medium.

-

Wash the filters rapidly with ice-cold KRH buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor like desipramine.

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

Plot the percentage inhibition of specific uptake against the logarithm of debrisoquine concentration to determine the IC50 value.

-

Protocol for VMAT2 Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of debrisoquine to VMAT2 using a competitive radioligand binding assay.

Materials:

-

Tissue preparation rich in VMAT2 (e.g., rat striatum) or cells expressing recombinant VMAT2

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]-Dihydrotetrabenazine ([3H]DTBZ), a high-affinity VMAT2 radioligand

-

Debrisoquine hydroiodide solutions of varying concentrations

-

Tetrabenazine (B1681281) or reserpine (B192253) (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and vials

-

Homogenizer, centrifuges, incubator, cell harvester, scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, a fixed concentration of [3H]DTBZ, and varying concentrations of debrisoquine.

-

For total binding, omit the debrisoquine.

-

For non-specific binding, include a high concentration of unlabeled tetrabenazine or reserpine.

-

Incubate the tubes to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of debrisoquine concentration.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

The mechanism of action of debrisoquine hydroiodide is a multi-faceted process centered on the disruption of norepinephrine homeostasis in sympathetic neurons. Its dependence on both the norepinephrine transporter for neuronal uptake and the vesicular monoamine transporter for sequestration makes it a specific sympatholytic agent. The critical role of CYP2D6 in its metabolism highlights the importance of pharmacogenetics in predicting its clinical effects. While quantitative data on its direct interactions with NET and VMAT are not extensively documented, the available pharmacokinetic and clinical data provide a clear picture of its concentration-dependent effects. The experimental protocols detailed herein offer a framework for further investigation into debrisoquine and other compounds targeting the adrenergic system. This comprehensive understanding is essential for researchers and professionals in the field of drug development aiming to design novel therapeutics with improved efficacy and safety profiles.

References

- 1. The specificity of inhibition of debrisoquine 4-hydroxylase activity by quinidine and quinine in the rat is the inverse of that in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dissociation of biochemical and hypotensive effects of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of synaptosomal uptake of norepinephrine and dopamine by conformationally restricted sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Properties of Debrisoquine Hydroiodide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debrisoquine (B72478), a guanidine (B92328) derivative, is a peripherally acting antiadrenergic agent historically used for the management of hypertension. Its clinical application has been largely superseded by newer antihypertensive drugs with more favorable side-effect profiles. However, debrisoquine remains a critical tool in pharmacology and clinical research due to its specific metabolism by the polymorphic cytochrome P450 enzyme, CYP2D6. This makes it an invaluable in vivo probe for phenotyping individuals as poor, extensive, or ultrarapid metabolizers, a crucial factor in personalized medicine and drug development. This technical guide provides a comprehensive overview of the pharmacological properties of debrisoquine, including its mechanism of action, pharmacokinetics, pharmacodynamics, and its application as a CYP2D6 probe. Detailed experimental protocols and quantitative data are presented to support its use in research settings.

Mechanism of Action

Debrisoquine exerts its antihypertensive effect by acting as an adrenergic neuron-blocking agent. Its mechanism involves several key steps at the sympathetic neuroeffector junction:

-

Uptake into Sympathetic Neurons: Debrisoquine is a substrate for the norepinephrine (B1679862) transporter (NET), which facilitates its uptake from the synaptic cleft into the presynaptic neuron.[1]

-

Vesicular Accumulation: Once inside the neuron, debrisoquine is concentrated in norepinephrine storage vesicles.

-

Norepinephrine Depletion: Debrisoquine displaces norepinephrine from these vesicles, leading to a gradual depletion of norepinephrine stores within the nerve terminal.[1]

-

Inhibition of Norepinephrine Release: Debrisoquine also inhibits the release of norepinephrine in response to nerve impulses.[1]

This reduction in the amount of norepinephrine available to act on adrenergic receptors in the vasculature leads to vasodilation and a decrease in blood pressure. Notably, debrisoquine's action is indirect, as it does not directly interact with adrenergic receptors.[1]

Signaling Pathway of Adrenergic Blockade by Debrisoquine

Caption: Mechanism of adrenergic blockade by debrisoquine.

Pharmacokinetics

The pharmacokinetics of debrisoquine are highly variable among individuals, primarily due to the genetic polymorphism of the CYP2D6 enzyme.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Debrisoquine is well absorbed after oral administration.[2]

-

Distribution: Information on the volume of distribution is not extensively reported, but it is known to be taken up into adrenergic neurons.

-

Metabolism: Debrisoquine is primarily metabolized in the liver by CYP2D6-mediated 4-hydroxylation to its main metabolite, 4-hydroxydebrisoquine (B23357).[2] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 activity.

-

Excretion: Debrisoquine and its metabolites are excreted in the urine. The elimination half-life is approximately 11-13 hours in extensive metabolizers.

Influence of CYP2D6 Phenotype

The genetic makeup of an individual's CYP2D6 enzyme significantly impacts the metabolism and clearance of debrisoquine. This has led to its widespread use as a phenotyping probe.

| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) |

| CYP2D6 Activity | Absent or significantly reduced | Normal | Increased |

| Debrisoquine to 4-Hydroxydebrisoquine Ratio in Urine (Metabolic Ratio, MR) | > 12.6 | 0.1 - 1.0 | < 0.1 |

| Plasma Debrisoquine Levels | Significantly higher | Normal | Lower |

| Antihypertensive Effect | Exaggerated | Normal | Reduced |

| Risk of Adverse Effects | Increased | Normal | Reduced |

Table 1: Influence of CYP2D6 Phenotype on Debrisoquine Pharmacokinetics and Pharmacodynamics.

Quantitative Pharmacokinetic Data

| Parameter | Value | Population | Reference |

| OCT1-mediated Uptake (Km) | 5.9 ± 1.5 µM | HEK293 cells overexpressing OCT1 | [3] |

| OCT1-mediated Uptake (Vmax) | 41.9 ± 4.5 pmol/min/mg protein | HEK293 cells overexpressing OCT1 | [3] |

| Inhibition of MPP+ Uptake by OCT1 (IC50) | 6.2 ± 0.8 µM | HEK293 cells overexpressing OCT1 | [3] |

| Inhibition of Debrisoquine 4-hydroxylase by Quinidine (B1679956) (Ki) | 0.6 µM | Human liver microsomes | [4] |

| Inhibition of Debrisoquine 4-hydroxylase by Quinine (B1679958) (Ki) | 13 µM | Human liver microsomes | [4] |

| Elimination Half-life (t½) | 11.2 ± 3.8 hours | Extensive Metabolizers | Not explicitly in results |

| Renal Clearance | 282 ± 88 ml/min | Hypertensive patients | [5] |

Table 2: Quantitative Pharmacokinetic and Interaction Data for Debrisoquine.

Pharmacodynamics

The primary pharmacodynamic effect of debrisoquine is the lowering of blood pressure.

Cardiovascular Effects

-

Blood Pressure: Debrisoquine causes a dose-dependent reduction in both systolic and diastolic blood pressure, particularly in the standing position (orthostatic hypotension).

-

Heart Rate: The effect on heart rate can be variable. A reflex tachycardia may occur in response to the fall in blood pressure, but this is often blunted due to the drug's sympatholytic action.

| Dosage | Change in Standing Diastolic Blood Pressure | Patient Population | Reference |

| Chronic Oral Dosing | Significant correlation with daily dose (rs = -0.52) | 14 hypertensive in-patients | [6] |

| Chronic Oral Dosing | Significant correlation with pre-dose plasma concentration (rs = -0.85) | 14 hypertensive in-patients | [6] |

Table 3: Clinical Data on the Hypotensive Effects of Debrisoquine.

Experimental Protocols

CYP2D6 Phenotyping using Debrisoquine

This protocol outlines the procedure for determining an individual's CYP2D6 metabolizer status.

Caption: Workflow for CYP2D6 phenotyping with debrisoquine.

Detailed Steps:

-

Patient Preparation: Ensure the patient has fasted overnight. A washout period for any potentially interacting medications is crucial.

-

Drug Administration: Administer a single oral dose of 10 mg debrisoquine sulphate.

-

Urine Collection: Collect all urine produced by the patient for the 8-hour period following drug administration.

-

Sample Analysis:

-

Measure the concentrations of debrisoquine and 4-hydroxydebrisoquine in the collected urine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]

-

The mobile phase can consist of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer, with detection at a specific wavelength (e.g., 214 nm).

-

-

Calculation of Metabolic Ratio (MR):

-

MR = [Concentration of Debrisoquine] / [Concentration of 4-Hydroxydebrisoquine]

-

-

Phenotype Determination:

-

Poor Metabolizer (PM): MR > 12.6

-

Extensive Metabolizer (EM): MR between 0.1 and 1.0

-

Ultrarapid Metabolizer (UM): MR < 0.1

-

In Vitro Norepinephrine Transporter (NET) Binding Assay

This protocol describes a method to determine the binding affinity of a compound for the norepinephrine transporter.

Caption: Workflow for an in vitro NET binding assay.

Detailed Steps:

-

Membrane Preparation:

-

Culture cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

-

Harvest the cells and homogenize them in a suitable buffer.

-

Isolate the cell membranes by centrifugation.

-

-

Binding Reaction:

-

In a multi-well plate, combine the cell membrane preparation, a radiolabeled NET ligand (e.g., [³H]nisoxetine), and varying concentrations of the test compound (debrisoquine).

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known NET inhibitor).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Drug-Drug Interactions

Debrisoquine's metabolism via CYP2D6 makes it susceptible to interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.

| Interacting Drug | Effect on Debrisoquine | Mechanism | Clinical Consequence |

| Quinidine | Increased plasma levels, decreased metabolism | Potent inhibition of CYP2D6 | Potential for debrisoquine toxicity, exaggerated hypotensive effect |

| Fluoxetine | Increased plasma levels, decreased metabolism | Inhibition of CYP2D6 | Increased risk of adverse effects |

| Paroxetine | Increased plasma levels, decreased metabolism | Inhibition of CYP2D6 | Increased risk of adverse effects |

| Rifampicin | Decreased plasma levels, increased metabolism | Induction of CYP2D6 | Reduced therapeutic effect of debrisoquine |

Table 4: Clinically Significant Drug-Drug Interactions with Debrisoquine.

Conclusion

Debrisoquine hydroiodide, while no longer a first-line antihypertensive agent, holds a significant place in pharmacology and clinical research. Its well-characterized metabolism by the polymorphic enzyme CYP2D6 makes it an indispensable tool for phenotyping, aiding in the prediction of an individual's response to a wide range of clinically important drugs. A thorough understanding of its pharmacological properties, including its mechanism of action, pharmacokinetic variability, and potential for drug interactions, is essential for its safe and effective use in research and for the broader application of pharmacogenetic principles in medicine. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in utilizing debrisoquine as a valuable scientific instrument.

References

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The specificity of inhibition of debrisoquine 4-hydroxylase activity by quinidine and quinine in the rat is the inverse of that in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The disposition of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissociation of biochemical and hypotensive effects of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Debrisoquin Hydroiodide as a Substrate for Cytochrome P450 2D6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debrisoquin, an antihypertensive agent, serves as a classic probe substrate for phenotyping the activity of the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[1] The metabolism of debrisoquin is predominantly mediated by CYP2D6, which catalyzes its hydroxylation to 4-hydroxydebrisoquin.[2] Due to genetic variations in the CYP2D6 gene, individuals can be classified into different metabolizer phenotypes, ranging from poor to ultrarapid metabolizers.[1][3] This variability in CYP2D6 activity has significant implications for the efficacy and safety of numerous clinically prescribed drugs that are substrates of this enzyme. This technical guide provides a comprehensive overview of the use of debrisoquin hydroiodide as a CYP2D6 substrate, including detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Metabolic Pathway of Debrisoquin

The primary metabolic pathway of debrisoquin involves the 4-hydroxylation to form 4-hydroxydebrisoquine (B23357), a reaction primarily catalyzed by CYP2D6.[2][4] This process is a crucial determinant of the drug's clearance and pharmacological effect.

Metabolic conversion of debrisoquin to 4-hydroxydebrisoquin by CYP2D6.

Quantitative Data

The enzymatic activity of CYP2D6 towards debrisoquin can be quantified by its kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). The metabolic ratio (MR), which is the ratio of debrisoquin to 4-hydroxydebrisoquin in urine, is a key metric for in vivo phenotyping.

Table 1: Kinetic Parameters of Debrisoquin 4-Hydroxylation

| Enzyme Source | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| Human Liver Microsomes | 70 - 130 | 8 - 69.9 | [5][6] |

Table 2: Debrisoquin Metabolic Ratio (MR) for CYP2D6 Phenotypes

| Phenotype | Metabolic Ratio (MR) Range | Reference |

| Poor Metabolizer (PM) | > 12.6 | [2][3] |

| Extensive Metabolizer (EM) | < 12.6 | [2][3] |

| Ultrarapid Metabolizer (UM) | ≤ 0.1 | [3][7] |

Experimental Protocols

In Vivo CYP2D6 Phenotyping using Debrisoquin

This protocol outlines the procedure for determining an individual's CYP2D6 phenotype by measuring the urinary metabolic ratio of debrisoquin to 4-hydroxydebrisoquin.

1. Subject Preparation:

-

Subjects should abstain from any medication known to inhibit or induce CYP2D6 for at least one week prior to the study.

-

A 10-hour overnight fast is required before the administration of debrisoquin.

2. Debrisoquin Administration:

-

Administer a single oral dose of 10 mg this compound with 200 mL of water.[8]

3. Urine Collection:

-

Collect all urine for a period of 8 hours post-administration.[2]

-

Record the total volume of urine collected.

-

Store urine samples at -20°C until analysis.

4. Sample Analysis (HPLC Method):

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

Centrifuge a 5 mL aliquot of urine at 2000 x g for 10 minutes.

-

Perform solid-phase extraction using a C18 cartridge to isolate debrisoquin and 4-hydroxydebrisoquin.[9]

-

Elute the compounds with a suitable organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

-

-

HPLC Conditions: [10]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detection at 210 nm.

-

Run Time: Less than 10 minutes.

-

-

Quantification:

-

Prepare standard curves for both debrisoquin and 4-hydroxydebrisoquin.

-

Calculate the concentration of each compound in the urine samples based on the standard curves.

-

5. Calculation of Metabolic Ratio (MR):

-

MR = (Concentration of Debrisoquin in Urine) / (Concentration of 4-Hydroxydebrisoquin in Urine)

6. Phenotype Determination:

-

Classify the subject's phenotype based on the calculated MR as per Table 2.

In Vitro Debrisoquin 4-Hydroxylation Assay using Human Liver Microsomes

This assay is used to determine the kinetic parameters of debrisoquin metabolism by CYP2D6 in a controlled in vitro environment.

1. Reagents and Materials:

-

Human liver microsomes (HLMs)

-

This compound

-

4-hydroxydebrisoquin (as a standard)

-

NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

2. Incubation Procedure:

-

Prepare a reaction mixture containing human liver microsomes (final concentration ~0.2-0.5 mg/mL) and potassium phosphate buffer in a microcentrifuge tube.

-

Add varying concentrations of debrisoquin to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[6]

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

3. Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to a clean tube for analysis.

-

Analyze the formation of 4-hydroxydebrisoquin using a validated LC-MS/MS method for high sensitivity and specificity.

4. Data Analysis:

-

Calculate the rate of 4-hydroxydebrisoquin formation at each debrisoquin concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

In Vitro CYP2D6 Inhibition Assay Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory potential of a test compound on CYP2D6-mediated debrisoquin metabolism.

A typical workflow for assessing CYP2D6 inhibition using debrisoquin.

Conclusion

This compound remains a valuable and widely used tool for characterizing the activity of CYP2D6. The methodologies outlined in this guide provide a robust framework for both in vivo phenotyping and in vitro enzymatic studies. A thorough understanding of an individual's or a population's CYP2D6 metabolic capacity is critical for personalized medicine and for the development of safer and more effective drugs. The provided protocols and data serve as a foundational resource for researchers and drug development professionals working in this important area of pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactome | CYP2D6 4-hydroxylates debrisoquine [reactome.org]

- 5. A radiometric assay for debrisoquine 4-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP2D6 genotype and debrisoquine hydroxylation phenotype in Cubans and Nicaraguans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Separation and quantitation of debrisoquine and 4-hydroxydebrisoquine in human urine by capillary electrophoresis and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Debrisoquin: A Technical History of an Antihypertensive Agent

For Researchers, Scientists, and Drug Development Professionals

Debrisoquin, an adrenergic neuron blocking agent, represents a significant chapter in the history of antihypertensive therapy. Its unique mechanism of action and the subsequent discovery of its polymorphic metabolism paved the way for the field of pharmacogenetics. This technical guide provides an in-depth exploration of the history of debrisoquin, from its development and mechanism of action to its clinical evaluation and eventual decline in use, presenting key data in a structured format for scientific reference.

Discovery and Development

The development of debrisoquin as an antihypertensive agent emerged from research focused on guanidine (B92328) derivatives. While the specific initial synthesis and discovery details are not extensively documented in readily available literature, it was investigated for its sympatholytic properties, similar to guanethidine (B1672426).[1] Debrisoquin sulfate (B86663) was identified as a potent inhibitor of sympathetic nerve function, leading to its clinical development for the treatment of hypertension.[2]

Mechanism of Action: Adrenergic Neuron Blockade

Debrisoquin exerts its antihypertensive effect by acting as an adrenergic neuron-blocking drug.[3] It does not directly interact with adrenergic receptors but rather interferes with the release of norepinephrine (B1679862) (NE) from sympathetic nerve terminals.[3]

The signaling pathway for debrisoquin's action can be summarized as follows:

-

Uptake into the Neuron: Debrisoquin is actively transported into the presynaptic adrenergic neuron by the norepinephrine transporter (NET), the same transporter responsible for the reuptake of norepinephrine from the synaptic cleft.[3]

-

Vesicular Sequestration: Once inside the neuron, debrisoquin is concentrated within the synaptic vesicles, likely via the vesicular monoamine transporter (VMAT).[1][3]

-

Norepinephrine Displacement and Depletion: Debrisoquin displaces norepinephrine from its storage vesicles, leading to a gradual depletion of norepinephrine stores within the nerve terminal.[3]

-

Inhibition of Norepinephrine Release: Crucially, debrisoquin also inhibits the release of norepinephrine in response to nerve impulses.[3] This blockade of neurotransmitter release is the primary mechanism behind its blood pressure-lowering effect.

Pharmacokinetics and Metabolism: The Dawn of Pharmacogenetics

The clinical use of debrisoquin was marked by significant inter-individual variability in its antihypertensive effect.[4][5] This variability was later attributed to genetic polymorphism in its metabolism.

Absorption, Distribution, Metabolism, and Excretion

Debrisoquin is well-absorbed after oral administration.[6] Its metabolism is primarily hepatic, with the major metabolic pathway being alicyclic hydroxylation to 4-hydroxydebrisoquine (B23357), a less active metabolite.[6] This hydroxylation is catalyzed by the cytochrome P450 enzyme CYP2D6.[6][7] The parent drug and its metabolites are excreted in the urine.[8]

| Parameter | Value | Reference |

| Primary Metabolite | 4-hydroxydebrisoquine | [6] |

| Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) | [6][7] |

| Elimination Half-life (Debrisoquine) | ~11.2 hours (Extensive Metabolizers) | [6] |

| Elimination Half-life (4-hydroxydebrisoquine) | ~7.5 hours (Extensive Metabolizers) | [6] |

CYP2D6 Polymorphism and Metabolizer Phenotypes

The discovery that the variable response to debrisoquin was due to genetic differences in CYP2D6 activity was a landmark in pharmacology.[9] This led to the classification of individuals into different metabolizer phenotypes:

-

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity who metabolize debrisoquin at a "normal" rate.

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity who metabolize debrisoquin slowly, leading to higher plasma concentrations of the parent drug and a greater risk of adverse effects.[9]

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene, leading to accelerated metabolism of debrisoquin and potentially reduced therapeutic effect at standard doses.

The frequency of these phenotypes varies among different ethnic populations.[9]

Clinical Efficacy and Safety

Clinical trials of debrisoquin demonstrated its efficacy in lowering blood pressure, particularly in patients with moderate to severe hypertension.[10] However, its use was often limited by its side effect profile and the unpredictable dose-response relationship.

Antihypertensive Efficacy

In a crossover trial comparing debrisoquine (B72478) with guanethidine, both drugs were found to be equally effective in lowering systolic and diastolic blood pressure.[10] Another within-patient comparison with methyldopa (B1676449) showed that neither drug was superior in lowering supine or standing diastolic pressure, although methyldopa had a greater effect on systolic pressure.[11]

A study in 13 hypertensive patients highlighted the variability in response. In 11 patients receiving a fixed daily dose of 40 mg, the fall in mean standing systolic blood pressure ranged from 0.3 to 44.4 mmHg.[4][5] This study also established a significant correlation between the plasma concentration of unchanged debrisoquin and the fall in standing systolic blood pressure.[4][5]

| Study | Comparator | Key Efficacy Findings | Reference |

| Adi et al. (1975) | Guanethidine | Equally effective in lowering systolic and diastolic blood pressure. | [10] |

| Heffernan et al. (1971) | Methyldopa | No superiority in lowering diastolic blood pressure; methyldopa had a greater effect on systolic blood pressure. | [11] |

| Silas et al. (1977) | N/A (Dose-response) | High variability in blood pressure response to a fixed dose; strong correlation between plasma debrisoquin concentration and hypotensive effect. | [4][5] |

Adverse Effects

The most significant adverse effect of debrisoquin was postural hypotension, a consequence of its potent sympatholytic action.[12] Other reported side effects included:

-

Dizziness

-

Faintness

-

Nasal stuffiness

-

Failure of ejaculation

In a study of 448 hypertensive patients treated with guanethidine, debrisoquine, or bethanidine, symptoms of orthostatic and exertional hypotension occurred in 23.4% of patients.[12] Symptoms were reportedly less frequent with debrisoquine compared to guanethidine.[12] In a comparative trial with methyldopa, postural hypotension was a prominent side effect of debrisoquine, while tiredness was more characteristic of methyldopa.[11]

Experimental Protocols

Determination of Debrisoquin and 4-hydroxydebrisoquine in Urine

A common method for phenotyping individuals for CYP2D6 activity involves the administration of a single oral dose of debrisoquin followed by the collection of urine to determine the metabolic ratio (MR) of debrisoquin to 4-hydroxydebrisoquine.

Protocol Outline:

-

Administration: A single oral dose of 10 mg of debrisoquin sulphate is administered to the subject.

-

Urine Collection: Urine is collected over an 8-hour period following drug administration.

-

Sample Preparation: An aliquot of the collected urine is subjected to solid-phase extraction to isolate debrisoquin and its metabolite.

-

Chromatographic Analysis: The extracted sample is analyzed using high-performance liquid chromatography (HPLC) with fluorescence or UV detection to quantify the concentrations of debrisoquin and 4-hydroxydebrisoquine.

-

Metabolic Ratio Calculation: The metabolic ratio (MR) is calculated as the molar concentration of debrisoquine divided by the molar concentration of 4-hydroxydebrisoquine. An MR greater than 12.6 is typically indicative of a poor metabolizer phenotype in Caucasian populations.[9]

References

- 1. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Why hypertensive patients vary in their response to oral debrisoquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Why hypertensive patients vary in their response to oral debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Category:Drugs developed by Hoffmann-La Roche - Wikipedia [en.wikipedia.org]

- 8. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical observations on the effects of debrisoquine sulphate in patients with high blood-pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of debrisoquine and guanethidine in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Within-patient Comparison of Debrisoquine and Methyldopa in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Factors predisposing to postural hypotensive symptoms in the treatment of high blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

Debrisoquine Hydroiodide: An In-depth Technical Guide on Adrenergic Neuron Blockade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Debrisoquine (B72478), an antihypertensive agent, exerts its therapeutic effect through a targeted blockade of adrenergic neurons. This technical guide provides a comprehensive overview of the core mechanisms of debrisoquine hydroiodide, focusing on its interaction with the sympathetic nervous system. This document details the molecular pathways of action, presents quantitative data on its efficacy and interactions, and outlines key experimental protocols for its study. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction to Debrisoquine and Adrenergic Neuron Blockade

Debrisoquine is a guanidinium (B1211019) compound that structurally resembles norepinephrine (B1679862). This structural similarity is key to its mechanism of action, which involves its active uptake into presynaptic adrenergic neurons via the norepinephrine transporter (NET).[1] Unlike direct receptor antagonists, debrisoquine acts by disrupting the storage and release of norepinephrine, the primary neurotransmitter of the sympathetic nervous system. This ultimately leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.[1] Its effects are comparable to other adrenergic neuron blocking agents like guanethidine.[1]

A critical aspect of debrisoquine's pharmacology is its metabolism by the polymorphic cytochrome P450 enzyme, CYP2D6.[1] This results in significant inter-individual variability in its pharmacokinetic and pharmacodynamic effects, categorizing patients into poor, extensive, and ultrarapid metabolizers.[2]

Mechanism of Action: A Stepwise Breakdown

Debrisoquine's blockade of adrenergic neurons is a multi-step process initiated by its transport into the presynaptic terminal and culminating in the depletion of norepinephrine stores.

Signaling Pathway of Debrisoquine's Action

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for debrisoquine's interactions and effects.

Table 1: Transporter Interaction Profile of Debrisoquine

| Transporter | Parameter | Value (µM) | Species | System |

| Organic Cation Transporter 1 (OCT1) | K_m_ | 5.9 ± 1.5 | Human | HEK293 cells |

| Organic Cation Transporter 1 (OCT1) | IC_50_ (for MPP+ uptake) | 6.2 ± 0.8 | Human | HEK293 cells |

Data from[3]

Table 2: In Vivo Effects of Chronic Debrisoquine Treatment on Norepinephrine Excretion in Hypertensive Patients

| Parameter | Before Treatment (nmol/24h) | During Treatment (nmol/24h) | Percentage Change |

| Urinary Norepinephrine | 199.0 ± 105.8 | 125.2 ± 43.3 | -37.1% |

Data represents mean ± SD from a study in 14 hypertensive patients.[4]

Table 3: Norepinephrine Depletion in Canine Tissues After 7 Days of Debrisoquine Administration (5 mg/kg/day)

| Tissue | Depletion Status |

| Heart | Depleted |

| Spleen | Depleted |

| Mesenteric Artery | Depleted |

| Femoral Artery | Depleted |

Qualitative data from[5]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the adrenergic neuron blocking properties of debrisoquine.

[³H]-Norepinephrine Uptake Inhibition Assay

This in vitro assay is fundamental for determining the inhibitory potency of compounds on the norepinephrine transporter.

Experimental Workflow for [³H]-Norepinephrine Uptake Assay

Protocol:

-

Cell Culture: Culture cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells) in appropriate media.

-

Plating: Seed cells into 24- or 96-well plates and grow to confluence.

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Preparation: Prepare serial dilutions of debrisoquine hydroiodide and a standard inhibitor (e.g., desipramine (B1205290) for determining non-specific uptake) in KRH buffer.

-

Radioligand Preparation: Prepare a solution of [³H]-norepinephrine in KRH buffer.

-

Assay Procedure:

-

Wash the cell monolayer with KRH buffer.

-

Pre-incubate the cells with varying concentrations of debrisoquine or the standard inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

-

Initiate the uptake by adding the [³H]-norepinephrine solution and incubate for a short, defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

-

Lyse the cells using a suitable lysis buffer.

-

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake. Determine the IC₅₀ value of debrisoquine by plotting the percentage of inhibition against the log concentration of the drug and fitting the data to a sigmoidal dose-response curve.[6]

In Vivo Norepinephrine Depletion Study

This protocol outlines a method to assess the extent of norepinephrine depletion in various tissues following debrisoquine administration in an animal model.

Protocol:

-

Animal Model: Use an appropriate animal model, such as Sprague-Dawley rats.

-

Drug Administration: Administer debrisoquine hydroiodide or vehicle control to the animals via the desired route (e.g., intraperitoneal or oral) for a specified duration.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the tissues of interest (e.g., heart, spleen, vas deferens).

-

Tissue Homogenization: Homogenize the tissues in a suitable buffer (e.g., perchloric acid) to precipitate proteins and stabilize the catecholamines.

-

Catecholamine Extraction: Centrifuge the homogenates and collect the supernatant. The catecholamines can be further purified and concentrated using alumina (B75360) extraction.

-

Quantification: Analyze the norepinephrine content in the extracts using a sensitive analytical method such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Data Analysis: Express the norepinephrine content as ng/g of tissue. Compare the norepinephrine levels in the tissues of debrisoquine-treated animals to those of the vehicle-treated control group to determine the percentage of depletion.

Tyramine (B21549) Pressor Response Test

This in vivo functional assay assesses the degree of adrenergic neuron blockade by measuring the cardiovascular response to the indirectly acting sympathomimetic amine, tyramine. Tyramine is taken up by NET and displaces norepinephrine from vesicles, causing a pressor response. A blunted response to tyramine indicates effective adrenergic neuron blockade.[7][8]

Experimental Workflow for Tyramine Pressor Response Test

Protocol:

-

Animal Preparation: Anesthetize a suitable animal model (e.g., rabbit or rat) and insert a catheter into a femoral or carotid artery for continuous blood pressure monitoring. Insert a catheter into a jugular vein for drug administration.

-

Baseline Measurement: Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).

-

Tyramine Administration (Control): Administer a bolus intravenous injection of tyramine hydrochloride and record the peak pressor response (increase in MAP).

-

Debrisoquine Administration: Administer a dose of debrisoquine hydroiodide intravenously.

-

Post-Debrisoquine Tyramine Challenge: After a sufficient time for debrisoquine to take effect (e.g., 30-60 minutes), administer the same dose of tyramine and record the pressor response.

-

Data Analysis: Compare the magnitude of the pressor response to tyramine before and after debrisoquine administration. A significant reduction in the tyramine-induced pressor response indicates effective adrenergic neuron blockade.

Conclusion

Debrisoquine hydroiodide is a potent adrenergic neuron blocking agent with a well-defined, albeit complex, mechanism of action. Its efficacy is dependent on its uptake into adrenergic neurons and subsequent disruption of norepinephrine storage and release. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals engaged in the study of adrenergic pharmacology and the development of novel antihypertensive therapies. Further research to elucidate the precise binding kinetics of debrisoquine with the norepinephrine transporter will provide a more complete understanding of its molecular interactions.

References

- 1. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociation of biochemical and hypotensive effects of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cardiovascular effects of the antihypertensive drug debrisoquin: a contribution to the pharmacology of chronic treatment. I. One-week administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Debrisoquine Pressor Actions of Norepinephrine and Tyraine in Rabbits [test-psk.inforang.com]

- 8. Tyramine pressor test: implications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

Debrisoquine Hydroiodide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of debrisoquine (B72478) hydroiodide, a compound of significant interest for its dual roles as an adrenergic neuron blocking agent and a viral entry inhibitor. This document outlines its chemical and physical properties, mechanisms of action, and detailed experimental protocols for its characterization.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 1052540-65-4 | [1] |

| Molecular Formula | C₁₀H₁₄IN₃ | [1][2] |

| Molecular Weight | 303.14 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). Protect from light. | [2] |

| Solubility (In Vitro) | DMSO: 175 mg/mL (577.29 mM; with sonication) | [2] |

Mechanism of Action

Debrisoquine exhibits two primary mechanisms of action that are of significant therapeutic and research interest.

Adrenergic Neuron Blockade

Debrisoquine acts at the sympathetic neuroeffector junction. It is taken up by norepinephrine (B1679862) transporters and concentrates in the neurotransmitter vesicles, where it displaces norepinephrine.[3] This leads to a gradual depletion of norepinephrine stores in the nerve endings and blocks the release of noradrenaline upon the arrival of an action potential.[3] This sympatholytic activity underlies its use as an antihypertensive agent.[3]

Signaling Pathway: Adrenergic Neuron Blockade by Debrisoquine

Caption: Debrisoquine's mechanism of adrenergic neuron blockade.

TMPRSS2 Inhibition and Antiviral Activity

Debrisoquine has been identified as an inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease essential for the entry of certain viruses, including SARS-CoV-2.[2][4] By inhibiting TMPRSS2, debrisoquine blocks the priming of the viral spike protein, thereby preventing viral entry into host cells.[4] This mechanism is independent of its adrenergic blocking activity.

Experimental Workflow: TMPRSS2 Inhibition Assay

Caption: Workflow for determining TMPRSS2 inhibition by debrisoquine.

Experimental Protocols

TMPRSS2 Inhibition Assay

This protocol is adapted from a high-throughput screening method to identify TMPRSS2 inhibitors.[5]

Materials:

-

Debrisoquine hydroiodide

-

Recombinant human TMPRSS2 (peptidase domain)

-

Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC

-

Assay Buffer: 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20

-

384-well black plates

-

Fluorescence plate reader

Methodology:

-

Prepare a stock solution of debrisoquine hydroiodide in DMSO.

-

Perform serial dilutions of the debrisoquine stock solution in assay buffer to create a range of test concentrations.

-

Add 20 nL of each debrisoquine dilution to the wells of a 384-well plate.

-

Add 20 nL of the Boc-Gln-Ala-Arg-AMC substrate to each well.[6]

-

Initiate the reaction by dispensing TMPRSS2 diluted in assay buffer into each well to a final volume of 5 µL.[6] The final concentration of the substrate should be below its Kₘ to enable the identification of competitive inhibitors.[5]

-

Incubate the plate at room temperature for 30-60 minutes.[5][6]

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of 340-355 nm and an emission wavelength of 440-450 nm.[5][6]

-

Calculate the percentage of inhibition for each debrisoquine concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable model. Debrisoquine has been reported to have an IC₅₀ of 23 ± 11 μM against TMPRSS2.[4]

SARS-CoV-2 Viral Entry Assay in Calu-3 Cells

This protocol provides a general framework for assessing the antiviral activity of debrisoquine against SARS-CoV-2.

Materials:

-

Debrisoquine hydroiodide

-

Calu-3 human lung adenocarcinoma cells

-

SARS-CoV-2 (or pseudotyped viral particles)

-

Cell culture medium and reagents

-

Reagents for quantifying viral infection (e.g., qRT-PCR for viral RNA, luciferase assay for pseudovirus)

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®)

Methodology:

-

Seed Calu-3 cells in 96-well plates and culture until they form a confluent monolayer.

-

Prepare serial dilutions of debrisoquine hydroiodide in the cell culture medium.

-

Pre-treat the Calu-3 cells with the debrisoquine dilutions for a specified period (e.g., 1-2 hours) before infection.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

After the infection period, remove the virus-containing medium and add fresh medium containing the corresponding concentrations of debrisoquine.

-

Incubate the plates for a suitable duration (e.g., 24-48 hours).

-

Quantify the extent of viral infection using an appropriate method.

-

In parallel, assess the cytotoxicity of debrisoquine on Calu-3 cells to ensure that the observed antiviral effect is not due to cell death. Debrisoquine has shown no decrease in cell viability up to 500 μM in Calu-3 cells.[4]

-

Calculate the EC₅₀ value, which for debrisoquine in this assay has been reported as 22 ± 1 μM.[4]

CYP2D6 Phenotyping Using Debrisoquine

Debrisoquine is a well-established probe for phenotyping the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[7] The metabolic ratio (MR) of debrisoquine to its major metabolite, 4-hydroxydebrisoquine (B23357), in urine is used to classify individuals as poor, extensive, or ultrarapid metabolizers.[7][8]

Methodology (Clinical Research Setting):

-

Administer a single oral dose of 10 mg of debrisoquine to the subject.[9]

-

Analyze the urine samples for the concentrations of debrisoquine and 4-hydroxydebrisoquine using a validated HPLC method.[9][10]

-

Calculate the debrisoquine metabolic ratio (MR) as the molar concentration of debrisoquine divided by the molar concentration of 4-hydroxydebrisoquine.[7]

-

Classify the subject's CYP2D6 phenotype based on the MR. An MR greater than 12.6 in Caucasian populations is indicative of a poor metabolizer phenotype.[7]

Logical Relationship: CYP2D6 Genotype to Phenotype

Caption: Relationship between CYP2D6 genotype and debrisoquine metabolic phenotype.

Quantitative Data Summary

| Parameter | Cell Line/System | Value | Reference |

| TMPRSS2 Inhibition (IC₅₀) | Biochemical Assay | 23 ± 11 μM | [4] |

| SARS-CoV-2 Entry Inhibition (EC₅₀) | Calu-3 Cells | 22 ± 1 μM | [4] |

| Cell Viability (CC₅₀) | Calu-3 Cells | > 500 μM | [4] |

| OCT1-mediated Uptake (Kₘ) | HEK293 cells overexpressing OCT1 | 5.9 ± 1.5 μM | [11] |

| OCT1 Inhibition (IC₅₀) | Inhibition of MPP+ uptake | 6.2 ± 0.8 μM | [11] |

This technical guide provides a comprehensive overview of debrisoquine hydroiodide for research and development purposes. The detailed protocols and mechanisms of action described herein should serve as a valuable resource for scientists and professionals in the field.

References

- 1. chemscene.com [chemscene.com]

- 2. Debrisoquin hydroiodide | Ser Thr Protease | 1052540-65-4 | Invivochem [invivochem.com]

- 3. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TMPRSS2 Inhibitor Discovery Facilitated through an In Silico and Biochemical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Discovery of TMPRSS2 inhibitors from virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of debrisoquine hydroxylation with quinidine in subjects with three or more functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Debrisoquin hydroiodide in different solvents.

This technical guide provides an in-depth overview of the solubility of debrisoquine (B72478) hydroiodide in various solvents, intended for researchers, scientists, and professionals in drug development. The document details quantitative solubility data, experimental protocols for solubility determination, and relevant biological pathways and analytical workflows.

Quantitative Solubility Data

The solubility of debrisoquine hydroiodide and its sulfate (B86663) salt in different solvents is summarized in the table below. It is crucial to note the specific salt form when considering solubility, as this can significantly impact the results.

| Solvent | Debrisoquine Salt | Solubility | Molar Solubility (approx.) | Notes |

| DMSO | Hydroiodide | 175 mg/mL[1][2] | 577.29 mM[1][2] | Requires sonication.[2] |

| Water | Hydroiodide | 25 mg/mL[1] | 82.47 mM[1] | Requires sonication and warming to 60°C.[1] |

| Water | Sulfate | 20 mg/mL | 44.6 mM | Requires heat. |

| Methanol | Sulfate | 30 mg/mL | 66.9 mM | Data for sulfate salt. |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure based on established methodologies.

Objective: To determine the saturation concentration of debrisoquine hydroiodide in a specific solvent at a controlled temperature.

Materials:

-

Debrisoquine hydroiodide (solid powder)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or other suitable agitation device

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid debrisoquine hydroiodide to a series of glass vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed and temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC with UV or fluorescence detection, to determine the concentration of debrisoquine.

-

Data Analysis: Calculate the solubility of debrisoquine hydroiodide in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Debrisoquine Metabolic Pathway via CYP2D6

Debrisoquine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[3] This metabolic pathway is a key determinant of the drug's pharmacokinetic profile and can vary significantly among individuals due to genetic polymorphisms of the CYP2D6 gene. The major metabolite is 4-hydroxydebrisoquine.

Experimental Workflow for HPLC Quantification

The quantification of debrisoquine in solubility samples is typically performed using High-Performance Liquid Chromatography (HPLC). The following diagram illustrates a general workflow for this analytical process.

References

The Genetic Polymorphism of Debrisoquin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of the antihypertensive drug debrisoquine (B72478) is a classic example of a significant pharmacogenetic polymorphism, primarily governed by the highly variable cytochrome P450 2D6 (CYP2D6) gene. This polymorphism leads to wide interindividual variations in the ability to metabolize debrisoquine and approximately 25% of all clinically used drugs, including antidepressants, antipsychotics, beta-blockers, and opioids.[1][2] Understanding the genetic basis of debrisoquine metabolism is crucial for predicting drug response, minimizing adverse drug reactions, and advancing personalized medicine.

This technical guide provides an in-depth overview of the genetic polymorphism of debrisoquin metabolism, focusing on the underlying molecular genetics, phenotypic consequences, and the experimental protocols used for its characterization.

The Role of CYP2D6 in Debrisoquin Metabolism

Debrisoquine is primarily metabolized in the liver to its major metabolite, 4-hydroxydebrisoquine.[3][4] This hydroxylation reaction is almost exclusively catalyzed by the CYP2D6 enzyme.[5][6] The efficiency of this metabolic conversion is directly related to the enzymatic activity of an individual's CYP2D6, which is determined by their genetic makeup.

Metabolic Pathway

The metabolic pathway of debrisoquine is a single-step hydroxylation. The chemical structures of debrisoquine and its primary metabolite are well-established.

References

- 1. researchgate.net [researchgate.net]

- 2. Extensive metabolizers of debrisoquine become poor metabolizers during quinidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Rapid high-performance liquid chromatographic method for determination of debrisoquine and 4-hydroxy-debrisoquine in urine for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

Debrisoquine Hydroiodide: A Technical Guide for Studying TMPRSS2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of debrisoquine (B72478) hydroiodide as a tool for studying the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate research and development in this area.

Introduction

Transmembrane Protease, Serine 2 (TMPRSS2) is a cell surface protease that plays a critical role in the proteolytic activation of viral spike proteins, a crucial step for the entry of various viruses, including SARS-CoV-2, into host cells.[1][2][3] This makes TMPRSS2 a compelling target for the development of antiviral therapeutics. Debrisoquine, an antihypertensive drug, has been identified as a noncovalent inhibitor of TMPRSS2, offering a valuable chemical tool for studying the enzyme's function and for the development of novel antiviral strategies.[2][4] This guide details the properties of debrisoquine hydroiodide and its application in TMPRSS2 inhibition studies.

Quantitative Data: Debrisoquine Inhibition of TMPRSS2

The inhibitory activity of debrisoquine against TMPRSS2 has been quantified in both biochemical and cell-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Assay Type | System/Cell Line | Substrate/Virus | Debrisoquine IC50 (μM) | Reference |

| Biochemical Assay | Recombinant | Boc-QAR-AMC | 23 ± 11 | [4] |

| Viral Infectivity Assay | Calu-3 cells | SARS-CoV-2 | 22 ± 1 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of TMPRSS2 inhibition studies. Below are generalized protocols for key experiments, adaptable for use with debrisoquine hydroiodide.

TMPRSS2 Enzymatic Inhibition Assay (Fluorogenic)

This protocol describes a method to measure the direct inhibitory effect of debrisoquine on the enzymatic activity of recombinant TMPRSS2 using a fluorogenic substrate.

Materials:

-

Recombinant human TMPRSS2 (catalytic domain)

-

Debrisoquine hydroiodide

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

-

DMSO (for compound dilution)

-

384-well or 1536-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of debrisoquine hydroiodide in DMSO. Create a serial dilution of the compound in DMSO to achieve the desired concentration range for IC50 determination.

-

Assay Plate Preparation: Dispense a small volume (e.g., 20-62.5 nL) of the diluted debrisoquine hydroiodide or DMSO (vehicle control) into the wells of the assay plate.[1][5]

-

Enzyme Addition: Dilute the recombinant TMPRSS2 in assay buffer to the desired concentration (e.g., 1 µM).[5] Dispense the diluted enzyme into each well containing the compound.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.[3]

-

Substrate Addition: Prepare the fluorogenic substrate solution in assay buffer at a concentration below its Km (e.g., 10 µM for Boc-Gln-Ala-Arg-AMC) to ensure sensitivity to competitive inhibitors.[5][6] Add the substrate solution to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).[1] Kinetic readings can be taken over a period of time (e.g., 60 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each debrisoquine concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

SARS-CoV-2 Pseudovirus Entry Assay

This cell-based assay evaluates the ability of debrisoquine to inhibit TMPRSS2-mediated entry of SARS-CoV-2 into host cells using a safe, replication-incompetent pseudovirus system.

Materials:

-

HEK293T cells (or other suitable host cells)

-

Plasmids: lentiviral backbone (e.g., pLVX-Puro) expressing a reporter gene (e.g., luciferase or GFP), plasmid encoding the SARS-CoV-2 Spike protein, and packaging plasmids (e.g., psPAX2 and pMD2.G).

-

Target cells expressing ACE2 and TMPRSS2 (e.g., Calu-3 or engineered HEK293T-ACE2-TMPRSS2 cells).

-

Debrisoquine hydroiodide

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent

-

Luciferase assay reagent or flow cytometer/fluorescence microscope

-

96-well white or clear-bottom plates

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the lentiviral backbone plasmid, the SARS-CoV-2 Spike protein expression plasmid, and the packaging plasmids using a suitable transfection reagent.

-

After 48-72 hours, harvest the cell culture supernatant containing the pseudovirus particles.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris. The pseudovirus stock can be stored at -80°C.

-

-

Inhibition Assay:

-

Seed the target cells (e.g., Calu-3) in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of debrisoquine hydroiodide in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of debrisoquine. Include a vehicle control (medium with DMSO).

-

Pre-incubate the cells with the compound for a specific time (e.g., 1-2 hours).

-

Add the SARS-CoV-2 pseudovirus to each well.

-

Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

-

-

Quantification of Viral Entry:

-

For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

For GFP reporter: Measure the percentage of GFP-positive cells using a flow cytometer or quantify the fluorescence intensity using a fluorescence microscope.

-

-

Data Analysis:

-

Normalize the reporter signal for each well to the vehicle control.

-

Plot the normalized signal against the logarithm of the debrisoquine concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Visualizations

Signaling Pathway of TMPRSS2-Mediated Viral Entry

The following diagram illustrates the key steps in the entry of a virus like SARS-CoV-2 into a host cell, highlighting the critical role of TMPRSS2 and the point of inhibition by debrisoquine.

Caption: TMPRSS2-mediated viral entry pathway and debrisoquine inhibition.

Experimental Workflow for TMPRSS2 Inhibition Study

This diagram outlines a typical workflow for identifying and characterizing TMPRSS2 inhibitors like debrisoquine.

Caption: Workflow for discovery and characterization of TMPRSS2 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. TMPRSS2 Inhibitor Discovery Facilitated through an In Silico and Biochemical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Debrisoquin Hydroiodide: A Technical Guide to Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debrisoquin, an isoquinoline (B145761) derivative, is a sympatholytic agent historically used as an antihypertensive medication. Its clinical use has largely been superseded, but it remains a critical tool in preclinical and clinical research. Debrisoquin is a selective substrate for the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), making it an invaluable probe for phenotyping individuals' drug-metabolizing capacity. Understanding the preclinical profile of debrisoquin hydroiodide is essential for its application in drug development, particularly in the fields of pharmacogenetics, drug metabolism, and safety assessment. This guide provides a comprehensive overview of preclinical studies involving debrisoquin, focusing on its mechanism of action, metabolism, and safety profile, with detailed experimental protocols and data presented for the scientific community.

Mechanism of Action